chemical properties and structure of 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
chemical properties and structure of 2-Chloro-5-(2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic Acid
Executive Summary
In the rapidly evolving landscape of modern drug discovery and agrochemical development, bifunctional and trifunctional building blocks are critical for assembling complex molecular architectures. 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid is a highly versatile, multi-reactive intermediate. Featuring an N-aryl succinimide core, an aryl chloride, and a carboxylic acid moiety, this compound offers orthogonal reactivity that is highly prized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and advanced Active Pharmaceutical Ingredients (APIs). This whitepaper provides a comprehensive analysis of its structural properties, a self-validating synthesis protocol, and its strategic utility in cross-coupling and amidation workflows.
Structural Elucidation & Physicochemical Properties
The molecular architecture of 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid is defined by a central benzene ring substituted with a chlorine atom at the C2 position, a carboxylic acid at C1, and a 2,5-dioxopyrrolidin-1-yl (succinimide) group at C5.
Causality of Chemical Properties: The electron-withdrawing nature of both the ortho-chlorine atom and the meta-succinimide group significantly reduces the electron density of the aromatic ring. This inductive effect lowers the pKa of the benzoic acid moiety (estimated ~2.5 - 2.9, compared to 4.2 for unsubstituted benzoic acid), enhancing its solubility in mild basic aqueous media. Furthermore, the rigid, planar nature of the succinimide ring acts as a stable pharmacophore capable of participating in multiple hydrogen-bonding interactions without compromising the molecule's lipophilicity[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
| Molecular Formula | C₁₁H₈ClNO₄ |
| Molecular Weight | 253.64 g/mol |
| Monoisotopic Mass | 253.014 Da |
| Hydrogen Bond Donors | 1 (-COOH) |
| Hydrogen Bond Acceptors | 4 (3x C=O, 1x -OH) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | ~74.6 Ų |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of N-aryl succinimides is robustly achieved via a two-step condensation and cyclodehydration sequence starting from the corresponding aniline and succinic anhydride[2].
Step-by-Step Experimental Protocol
Step 1: Formation of the N-Aryl Succinamic Acid Intermediate
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Reagent Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-amino-2-chlorobenzoic acid (1.0 equivalent, 10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.
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Nucleophilic Addition: Add succinic anhydride (1.1 equivalents, 11 mmol) portion-wise at room temperature.
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Reaction Monitoring: Stir the mixture for 4-6 hours. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl of the anhydride to open the ring[3]. Monitor via LC-MS until the starting aniline is fully consumed.
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Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the intermediate 2-chloro-5-(4-hydroxy-4-oxobutanamido)benzoic acid.
Step 2: Cyclodehydration to the Succinimide
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Reagent Setup: Suspend the intermediate (10 mmol) in acetic anhydride (20 mL). Add anhydrous sodium acetate (NaOAc) (0.5 equivalents, 5 mmol).
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Mechanistic Causality: Acetic anhydride acts as a potent dehydrating agent by forming a highly reactive mixed anhydride. Sodium acetate acts as a mild base, deprotonating the amide nitrogen to drive the intramolecular nucleophilic attack, thereby closing the imide ring[2].
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Heating: Heat the mixture to 80–100 °C for 3 hours.
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Workup: Cool the reaction to room temperature and slowly pour it into 100 mL of ice-cold water while stirring vigorously. The product will precipitate.
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Purification: Filter the crude solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water to yield pure 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Two-step synthesis workflow for 2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Orthogonal Reactivity and Derivatization in Drug Discovery
The strategic value of this compound lies in its three distinct reactive sites, which can be manipulated orthogonally without cross-interference.
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Carboxylic Acid Activation (Amide Coupling): The -COOH group can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides with primary or secondary amines. This is heavily utilized in PROTAC synthesis to attach PEGylated or alkyl linkers.
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Aryl Chloride Cross-Coupling: Aryl chlorides possess high C-Cl bond dissociation energies (~96 kcal/mol), making them traditionally resistant to palladium-catalyzed oxidative addition. However, by employing bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos or BrettPhos , the activation energy barrier is significantly lowered. This allows the aryl chloride to undergo efficient Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to extend the molecular core[4][5].
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Succinimide Pharmacophore: The succinimide ring is generally resistant to mild nucleophiles but serves as a rigid hydrogen-bond acceptor motif, often mimicking glutarimides in targeted protein degradation (TPD) workflows to bind E3 ligases.
Orthogonal reactivity pathways of the bifunctional N-aryl succinimide core.
Analytical Validation Protocol
To ensure the structural integrity and purity of the synthesized batch, the following self-validating analytical suite must be employed[6]:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Electrospray Ionization (ESI).
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Validation: The spectrum must yield a distinct pseudomolecular ion peak [M+H]⁺ at m/z 254.02 in positive mode, and [M-H]⁻ at m/z 252.01 in negative mode. The characteristic 3:1 isotopic pattern of the ³⁵Cl/³⁷Cl isotopes must be visible.
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
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Succinimide Core: A strong, sharp singlet integrating to 4 protons at ~δ 2.80 ppm, confirming the symmetric methylene groups of the closed imide ring.
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Aromatic Region: An ABX spin system. H-3 (ortho to Cl) appears as a doublet at ~δ 7.65 ppm (J = 8.5 Hz). H-4 appears as a doublet of doublets at ~δ 7.45 ppm (J = 8.5, 2.5 Hz). H-6 appears as a fine doublet at ~δ 7.80 ppm (J = 2.5 Hz).
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Acidic Proton: A broad singlet > δ 13.0 ppm (1H, -COOH).
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Fourier-Transform Infrared Spectroscopy (FT-IR): Look for the diagnostic dual carbonyl stretch of the succinimide ring (symmetric ~1770 cm⁻¹, asymmetric ~1710 cm⁻¹) distinct from the broad carboxylic acid C=O stretch (~1685 cm⁻¹).
Conclusion
2-Chloro-5-(2,5-dioxopyrrolidin-1-yl)benzoic acid is a masterclass in functional group orthogonality. By understanding the causality behind its synthesis—specifically the thermodynamics of cyclodehydration—and leveraging the distinct reactivity profiles of its carboxylic acid and aryl chloride moieties, researchers can deploy this molecule as a foundational node in the synthesis of next-generation therapeutics.
References
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2-Chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzoic acid - SpectraBase SpectraBase [Link]
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5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid - PubChemLite Université du Luxembourg [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]
Sources
- 1. PubChemLite - 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid (C11H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione|CAS 611-41-6 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. entegris.com [entegris.com]
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